Tris(triphenylsilyl)phosphine
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Overview
Description
Tris(triphenylsilyl)phosphine is an organophosphorus compound characterized by the presence of three triphenylsilyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(triphenylsilyl)phosphine typically involves the reaction of triphenylsilyl chloride with a phosphorus-containing reagent under controlled conditions. One common method involves the use of Grignard reagents, where triphenylsilyl chloride reacts with a phosphorus trihalide in the presence of a magnesium-based catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tris(triphenylsilyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong acids are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted phosphines.
Scientific Research Applications
Tris(triphenylsilyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tris(triphenylsilyl)phosphine involves its ability to donate electrons and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The compound can also participate in single-electron transfer reactions, leading to the formation of radical species that can further react with other molecules .
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar chemical properties.
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with different substituents.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in specific organic reactions.
Uniqueness: Tris(triphenylsilyl)phosphine stands out due to its bulky triphenylsilyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
CAS No. |
82764-05-4 |
---|---|
Molecular Formula |
C54H45PSi3 |
Molecular Weight |
809.2 g/mol |
IUPAC Name |
tris(triphenylsilyl)phosphane |
InChI |
InChI=1S/C54H45PSi3/c1-10-28-46(29-11-1)56(47-30-12-2-13-31-47,48-32-14-3-15-33-48)55(57(49-34-16-4-17-35-49,50-36-18-5-19-37-50)51-38-20-6-21-39-51)58(52-40-22-7-23-41-52,53-42-24-8-25-43-53)54-44-26-9-27-45-54/h1-45H |
InChI Key |
LRJNVYLVJPVDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)P([Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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